tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate
Description
tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate: is a complex organic compound featuring a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a tetrazole ring and a cyclopentene moiety
Properties
IUPAC Name |
tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-16(2,3)24-15(23)17-13-8-9-21(11-13)14-18-19-20-22(14)10-12-6-4-5-7-12/h4,6,12-13H,5,7-11H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUBBXJTGYIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=NN2CC3CCC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction often requires a catalyst such as zinc chloride and is conducted under reflux conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a Mannich reaction, where an aldehyde, amine, and ketone are reacted together in the presence of an acid catalyst.
Attachment of the Cyclopentene Moiety: The cyclopentene group can be introduced via a Grignard reaction, where a cyclopentene magnesium bromide reacts with an appropriate electrophile.
Formation of the Carbamate Group: The final step involves the reaction of the pyrrolidine-tetrazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene moiety, forming epoxides or diols.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Epoxides and Diols: From oxidation of the cyclopentene moiety.
Amines: From reduction of the tetrazole ring.
Substituted Carbamates: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability.
Industry
In the chemical industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to interact with biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[1-[1-(cyclopent-2-en-1-ylmethyl)tetrazol-5-yl]pyrrolidin-3-yl]carbamate is unique due to the presence of the tetrazole ring and the cyclopentene moiety. These structural features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
